N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)propanamide
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Overview
Description
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)propanamide is a complex organic compound that features a benzofuran core, a chlorobenzoyl group, and an ethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: This step involves the acylation of the benzofuran core using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Attachment of the Ethylphenoxy Group: This can be done through a nucleophilic substitution reaction where the benzofuran derivative reacts with 4-ethylphenol in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzofuran core or the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)propanamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study various biological processes and interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)propanamide involves its interaction with specific molecular targets. The benzofuran core and the chlorobenzoyl group can interact with enzymes or receptors, leading to modulation of their activity. The ethylphenoxy group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)propanamide
- N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)propanamide
- N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-phenoxy)propanamide
Uniqueness
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)propanamide is unique due to the presence of the ethylphenoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents.
Properties
Molecular Formula |
C26H22ClNO4 |
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Molecular Weight |
447.9 g/mol |
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)propanamide |
InChI |
InChI=1S/C26H22ClNO4/c1-3-17-8-14-20(15-9-17)31-16(2)26(30)28-23-21-6-4-5-7-22(21)32-25(23)24(29)18-10-12-19(27)13-11-18/h4-16H,3H2,1-2H3,(H,28,30) |
InChI Key |
UEKWBKAEKZIFJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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